5,7A-dihydro-1H-pyrrolizin-3(2H)-one
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Overview
Description
1,2,5,8-Tetrahydropyrrolizin-3-one is a heterocyclic compound that features a fused ring system containing nitrogen atoms
Preparation Methods
The synthesis of 1,2,5,8-Tetrahydropyrrolizin-3-one can be achieved through several routes. One common method involves the photochemical oxidation of furans. For instance, the oxidation of 2-amino-4-(furan-2-yl)butane can yield tetrahydropyrrolizin-3-one, which can then be reduced to form the desired compound . Another approach involves the reaction of pyrrolizin-3-one with electrophiles, such as dry hydrogen chloride, to produce derivatives that can be further modified .
Chemical Reactions Analysis
1,2,5,8-Tetrahydropyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using photochemical methods to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like hydrogen chloride and N-bromosuccinimide being used
Major products from these reactions include 1-chloro-1,2-dihydro derivatives and other substituted pyrrolizinones .
Scientific Research Applications
1,2,5,8-Tetrahydropyrrolizin-3-one has several applications in scientific research:
Medicinal Chemistry: The compound and its derivatives are explored for their potential pharmaceutical properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the synthesis of materials with specific electromagnetic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism by which 1,2,5,8-Tetrahydropyrrolizin-3-one exerts its effects involves interactions with molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to produce therapeutic effects. The exact pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1,2,5,8-Tetrahydropyrrolizin-3-one can be compared with other similar heterocyclic compounds, such as pyrrolones and pyrrolidinones. These compounds share structural similarities but differ in their chemical properties and applications . For instance, pyrrolones are known for their diverse biological activities, including antimicrobial and anticancer properties .
Conclusion
1,2,5,8-Tetrahydropyrrolizin-3-one is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic and medicinal chemistry.
Properties
IUPAC Name |
1,2,5,8-tetrahydropyrrolizin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1-2,6H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOLYJWPGYIDMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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